molecular formula C20H22Cl3NO B5098396 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride

1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride

Cat. No.: B5098396
M. Wt: 398.7 g/mol
InChI Key: OJELVDVABLFADE-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride is a chemical compound known for its unique bicyclic structure. It is a derivative of quinuclidine and is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride typically involves multiple steps. One common method includes the alkylation of quinuclidine derivatives followed by the introduction of the bis(2-chlorophenyl)methanol moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological systems, particularly in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride involves its interaction with specific molecular targets. It is believed to interact with certain receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride can be compared with other similar compounds such as:

    1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol: Similar structure but with different substitution patterns on the phenyl rings.

    1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol:

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO.ClH/c21-18-7-3-1-5-15(18)20(24,16-6-2-4-8-19(16)22)17-13-23-11-9-14(17)10-12-23;/h1-8,14,17,24H,9-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELVDVABLFADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3Cl)(C4=CC=CC=C4Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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